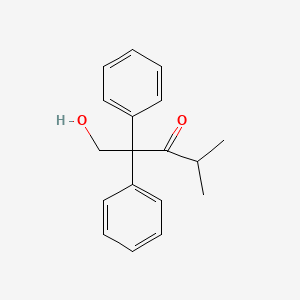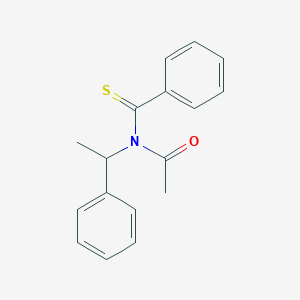
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide typically involves the reaction of benzenecarbothioyl chloride with N-(1-phenylethyl)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzenecarbothioyl)-N-methylacetamide
- N-(Benzenecarbothioyl)-N-ethylacetamide
- N-(Benzenecarbothioyl)-N-phenylacetamide
Comparison
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound might exhibit different solubility, stability, and interaction with biological targets.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable reagent in organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential in medicine and industry.
Propriétés
Numéro CAS |
89873-89-2 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(benzenecarbonothioyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H17NOS/c1-13(15-9-5-3-6-10-15)18(14(2)19)17(20)16-11-7-4-8-12-16/h3-13H,1-2H3 |
Clé InChI |
KFAFYOYPCANIHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(C(=O)C)C(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


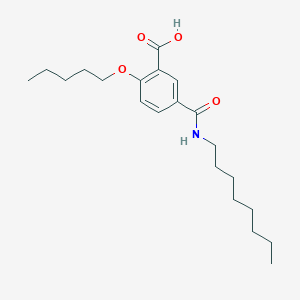

![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)


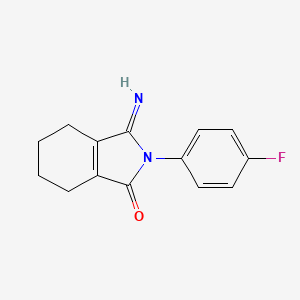

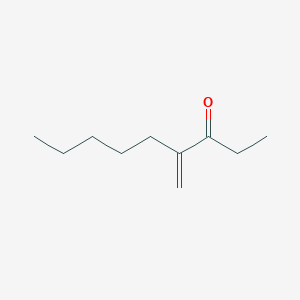
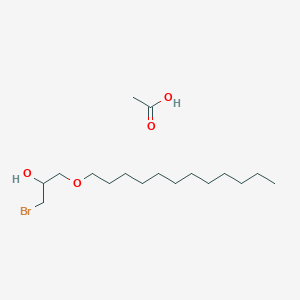

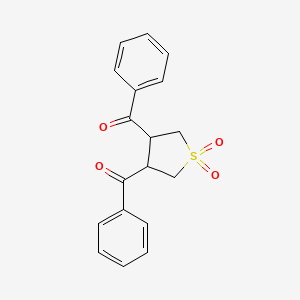
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
